molecular formula C25H24ClN5O5S B4194897 N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B4194897
M. Wt: 542.0 g/mol
InChI Key: VFVJGNAKSFGYDW-UHFFFAOYSA-N
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Description

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a nitrophenyl group, and a furamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 5-chloro-2-(4-propionyl-1-piperazinyl)aniline, which is then reacted with carbonothioyl chloride to form the corresponding thiourea derivative. This intermediate is further reacted with 5-(3-nitrophenyl)-2-furoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide
  • N-BENZYL-4-CHLORO-N-(1-CYCLOPROPYL-VINYL)-BENZAMIDE

Uniqueness

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide stands out due to its combination of a piperazine ring, nitrophenyl group, and furamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for targeted research and applications.

Properties

IUPAC Name

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O5S/c1-2-23(32)30-12-10-29(11-13-30)20-7-6-17(26)15-19(20)27-25(37)28-24(33)22-9-8-21(36-22)16-4-3-5-18(14-16)31(34)35/h3-9,14-15H,2,10-13H2,1H3,(H2,27,28,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVJGNAKSFGYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide
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N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide
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N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide
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N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide
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N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide
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N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide

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